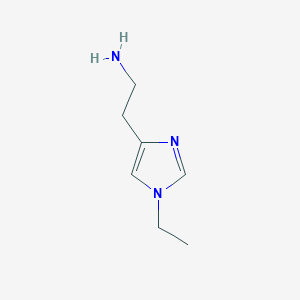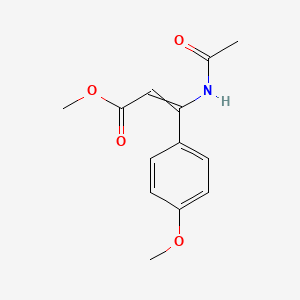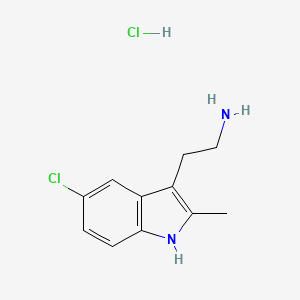
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1203-95-8 . It has a molecular weight of 245.15 and its IUPAC name is this compound . This compound is also known to inhibit in a voltage-dependent manner at the NMDA receptor .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it is known that this compound is a derivative of tryptamine . This suggests that it may participate in similar reactions as other tryptamine derivatives.Physical And Chemical Properties Analysis
The molecular weight of this compound is 245.15 . The compound’s storage temperature is 28 C . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Mechanism of Action
Target of Action
The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is the NMDA receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound is known to inhibit the NMDA receptor in a voltage-dependent manner . This means that the compound’s ability to inhibit the receptor is influenced by the membrane potential of the neuron.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride in lab experiments is its well-established mechanism of action and its ability to induce anxiety-like behaviors in animal models. This makes it a useful tool for studying the neural circuits and molecular pathways involved in anxiety and other psychiatric disorders. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
Future Directions
There are many potential future directions for research on 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride and its effects on the central nervous system. One area of focus is the development of new drugs that target the GABA-A receptor and other molecular pathways involved in anxiety and other psychiatric disorders. Another area of research is the investigation of the neural circuits and molecular pathways involved in anxiety and stress, with the goal of identifying new targets for drug development. Finally, there is a need for further research on the safety and efficacy of this compound and other GABA-A receptor antagonists for the treatment of anxiety and other psychiatric disorders.
Scientific Research Applications
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has been used extensively in scientific research to investigate the mechanisms of anxiety and other psychiatric disorders. It has been shown to induce anxiety-like behaviors in animal models, making it a useful tool for studying the neural circuits and molecular pathways involved in anxiety. This compound has also been used to develop new treatments for anxiety and other psychiatric disorders, including drugs that target the GABA-A receptor.
Safety and Hazards
properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCWPKSLSERBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



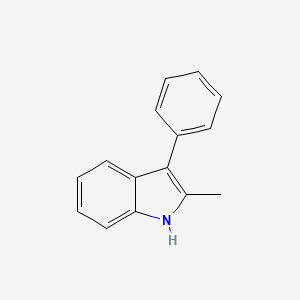
![8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3352407.png)

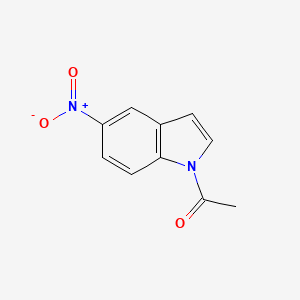
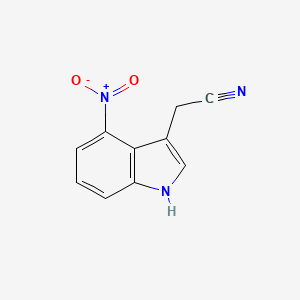


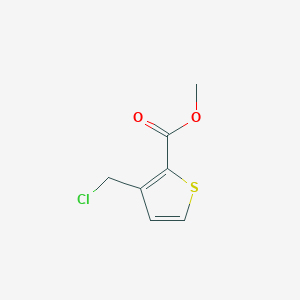
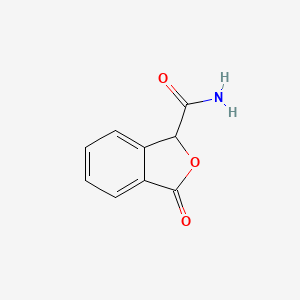
![6-Chloro-9-(3,4-dimethoxyphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one](/img/structure/B3352486.png)
